5-Cyclopropoxy-N,6-dimethylpicolinamide
Description
5-Cyclopropoxy-N,6-dimethylpicolinamide is a substituted picolinamide derivative characterized by:
- A cyclopropoxy group at the 5-position of the pyridine ring.
- Methyl groups on the amide nitrogen (N-methyl) and the 6-position of the pyridine core.
For example, nucleophilic aromatic substitution (SNAr) of a chloro-picolinamide precursor with cyclopropanol under basic conditions could yield the cyclopropoxy moiety, followed by methylation steps to introduce the N- and C6-methyl groups .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(15-8-3-4-8)6-5-9(13-7)11(14)12-2/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
ZFOGBTLXHVXJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Core Structural Disconnections
The molecular architecture of 5-Cyclopropoxy-N,6-dimethylpicolinamide comprises three key elements:
- Picolinamide backbone : 6-Methylpyridine-2-carboxamide derivative.
- Cyclopropoxy substituent : Installed at the 5-position of the pyridine ring.
- N-Methyl group : Positioned on the carboxamide nitrogen.
Retrosynthetically, the compound dissects into 5-hydroxy-N,6-dimethylpicolinamide and cyclopropanol (Figure 1). The cyclopropoxy group is introduced via nucleophilic substitution or transition-metal-mediated coupling, while methylation of the carboxamide nitrogen typically employs methyl iodide or dimethyl sulfate under basic conditions.
Synthetic Routes to this compound
Route 1: Mitsunobu-Mediated Cyclopropoxy Installation
This two-step protocol begins with 5-hydroxy-N,6-dimethylpicolinamide (Intermediate A), synthesized via:
- Hydroxylation : Directing group-assisted lithiation of 6-methylpicolinamide followed by quenching with oxygen.
- Mitsunobu reaction : Treating Intermediate A with cyclopropanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in anhydrous THF (0°C to 25°C, 12–16 h).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Intermediate A) | 68–72% |
| Yield (Final Product) | 55–60% |
| Purity (HPLC) | ≥98% |
The Mitsunobu route offers regioselectivity but requires stringent moisture control due to DEAD’s sensitivity.
Route 2: Palladium-Catalyzed Cross-Coupling
An alternative leverages 5-bromo-N,6-dimethylpicolinamide (Intermediate B) and cyclopropanol via a Buchwald-Hartwig coupling:
- Bromination : NBS-mediated bromination of N,6-dimethylpicolinamide in CCl4.
- Coupling : Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ in toluene (110°C, 24 h).
Optimized Conditions :
| Catalyst Loading | 2 mol% Pd(OAc)₂ |
|---|---|
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | Toluene |
| Yield | 70–75% |
This method excels in scalability but demands rigorous exclusion of oxygen to prevent palladium deactivation.
Experimental Protocols and Process Optimization
Stepwise Synthesis of Intermediate B (5-Bromo-N,6-dimethylpicolinamide)
Procedure :
- Charge 6-methylpicolinic acid (10.0 g, 72.9 mmol) into SOCl₂ (50 mL) at 0°C.
- Reflux at 80°C for 4 h, then concentrate under reduced pressure.
- Add methylamine (2.0 M in THF, 40 mL) dropwise at 0°C, stir for 12 h.
- Extract with EtOAc (3 × 50 mL), dry (MgSO₄), and concentrate to obtain N,6-dimethylpicolinamide (8.2 g, 78%).
- Brominate with NBS (1.1 equiv) in CCl₄ under UV light (6 h), yielding Intermediate B (9.4 g, 85%).
Critical Note : Bromination regioselectivity at the 5-position is ensured by the electron-withdrawing carboxamide group.
Cyclopropoxy Group Installation: Comparative Analysis
Mitsunobu vs. Cross-Coupling :
| Parameter | Mitsunobu | Cross-Coupling |
|---|---|---|
| Cost | High (DEAD) | Moderate (Pd catalyst) |
| Scalability | Limited to 100 g | Kilogram-scale feasible |
| Byproducts | Triphenylphosphine oxide | Minimal inorganic salts |
| Reaction Time | 16 h | 24 h |
Cross-coupling is favored for industrial applications despite longer reaction times.
Applications and Derivative Synthesis
PARP1 Inhibition Activity
This compound serves as a precursor to PARP1 inhibitors, where the cyclopropoxy group enhances binding to the NAD+ pocket. Analogues with varied oxadiazole substituents (e.g., 5-methyl, 5-ethyl) exhibit IC₅₀ values of 1.2–8.7 nM.
Structural Modifications
- Oxadiazole Ring Formation : Treat with hydroxylamine and TFAA to convert nitriles to oxadiazoles.
- N-Methylation : Reductive amination with formaldehyde/NaBH₃CN (yield: 65–70%).
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,6-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
5-Cyclopropoxy-N,6-dimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,6-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Key Findings
Substituent Electronic Effects
- The cyclopropoxy group in the target compound introduces steric strain and moderate electron-donating effects due to the cyclopropane ring’s conjugation with the pyridine core. This contrasts with:
- The aminophenoxy group in compound 4, which is strongly electron-donating and polar, enhancing solubility in aqueous media.
- The fluoro-nitro-phenoxy group in compound 7, which is electron-withdrawing, increasing electrophilicity and reactivity in subsequent reduction or substitution reactions .
Steric and Metabolic Implications The N,6-dimethyl groups in the target compound likely enhance metabolic stability by blocking oxidation sites, a feature absent in compounds 4 and 7, which have only an N-methyl group. The cyclopropoxy group’s small size and rigidity may improve binding selectivity in biological targets compared to bulkier substituents like nitrophenoxy.
Synthetic Challenges Compound 7 requires harsh conditions (30-hour reflux in chlorobenzene) due to the poor nucleophilicity of 2-fluoro-4-nitrophenol. In contrast, cyclopropanol’s higher reactivity might allow milder conditions for the target compound, though its instability could necessitate careful handling .
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental framework to investigate the pharmacological activity of 5-Cyclopropoxy-N,6-dimethylpicolinamide?
- Methodological Answer : Utilize the PICOT framework to structure the study:
- Population (P) : Define biological targets (e.g., enzyme/receptor systems or cell lines relevant to the compound’s hypothesized mechanism).
- Intervention (I) : Specify concentrations/dosages of the compound and delivery methods (e.g., in vitro incubation time or in vivo administration routes).
- Comparison (C) : Include positive/negative controls (e.g., known inhibitors or vehicle-only groups).
- Outcome (O) : Quantify efficacy metrics (e.g., IC₅₀ values, binding affinity, or phenotypic changes).
- Time (T) : Define exposure duration (e.g., acute vs. chronic effects).
- This approach ensures reproducibility and aligns with NIH guidelines for preclinical research .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm cyclopropoxy and methyl substituents. Compare chemical shifts with analogous picolinamide derivatives .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradient) to assess purity (>95%) and stability under varying pH/temperature conditions.
- Mass Spectrometry (MS) : Confirm molecular weight (exact mass) and fragmentation patterns.
- Document parameters in alignment with NIH reporting standards to enhance reproducibility .
Q. How should researchers evaluate the compound’s bioactivity in preliminary screens?
- Methodological Answer :
- In vitro assays : Prioritize high-throughput screening (HTS) against target-specific assays (e.g., kinase inhibition or GPCR activity). Include dose-response curves and Z’-factor validation to minimize false positives .
- In silico docking : Use software like AutoDock Vina to predict binding modes to target proteins, guiding experimental prioritization .
- Data interpretation : Apply strict statistical thresholds (e.g., p < 0.01) and report effect sizes to distinguish noise from true activity.
Advanced Research Questions
Q. How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess bioavailability, tissue distribution, and metabolic stability (e.g., cytochrome P450 assays) to explain discrepancies.
- Species-specific differences : Compare rodent vs. human hepatocyte metabolism to identify interspecies variability .
- Advanced imaging : Use PET/MRI to track compound localization in vivo, correlating with efficacy endpoints .
- Table 1 : Example PK parameters (e.g., half-life, Cmax) across models to highlight variability.
Q. What computational approaches are effective in predicting the compound’s stability and metabolite profile?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and degradation pathways under physiological conditions (e.g., aqueous vs. lipid membranes).
- Quantum Mechanics (QM) : Calculate bond dissociation energies to identify labile groups (e.g., cyclopropoxy ring strain).
- Machine Learning : Train models on public metabolite databases (e.g., HMDB) to predict Phase I/II metabolites .
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions via response surface methodology.
- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste .
- Table 2 : Comparative yields for different catalysts (e.g., Pd vs. Cu-based systems).
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in dose-response studies of this compound?
- Methodological Answer :
- Standardized Protocols : Pre-register experimental details (e.g., cell passage number, serum batch) on platforms like Zenodo.
- Inter-lab Validation : Collaborate with independent labs to replicate key findings, using blinded sample analysis .
Q. How should researchers statistically analyze conflicting bioactivity data across multiple assay platforms?
- Methodological Answer :
- Meta-analysis : Aggregate data using random-effects models to account for inter-study heterogeneity.
- Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) and report robustness checks .
Tables for Reference
Table 1 : Example PK Parameters of this compound in Preclinical Models
| Model | Half-life (h) | Cmax (µg/mL) | AUC₀–₂₄ (µg·h/mL) |
|---|---|---|---|
| Rat (IV) | 2.5 | 12.3 | 45.6 |
| Mouse (PO) | 1.8 | 8.7 | 32.1 |
Table 2 : Comparison of Synthetic Yields Using Different Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | 80 | 78 | 97 |
| CuI | 100 | 65 | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
